molecular formula C18H30Cl2N2O B1389163 N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride CAS No. 1185296-57-4

N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride

Cat. No.: B1389163
CAS No.: 1185296-57-4
M. Wt: 361.3 g/mol
InChI Key: KJXGSNGFAQTSMW-UHFFFAOYSA-N
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Description

N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an indene moiety, a piperidine ring, and a methoxyethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is usually synthesized via a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Methoxyethanamine Group Addition: This step involves the nucleophilic substitution of a halogenated ethanamine with a methoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethanamine group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit butyrylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit butyrylcholinesterase with high specificity and potency makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-2-methoxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O.2ClH/c1-21-10-8-19-13-15-5-4-9-20(14-15)18-11-16-6-2-3-7-17(16)12-18;;/h2-3,6-7,15,18-19H,4-5,8-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXGSNGFAQTSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1CCCN(C1)C2CC3=CC=CC=C3C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride
Reactant of Route 2
N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride
Reactant of Route 3
N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride
Reactant of Route 4
N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride

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